4-Bromo-6,8-difluoro-2-propylquinoline

Lipophilicity Physicochemical Property ADME Prediction

4-Bromo-6,8-difluoro-2-propylquinoline (CAS 1189107-56-9) is a halogenated quinoline derivative featuring a bromine substituent at the 4-position, fluorine atoms at the 6- and 8-positions, and a propyl group at the 2-position. This compound belongs to the class of substituted quinolines, which are widely employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C12H10BrF2N
Molecular Weight 286.11 g/mol
CAS No. 1189107-56-9
Cat. No. B3185976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,8-difluoro-2-propylquinoline
CAS1189107-56-9
Molecular FormulaC12H10BrF2N
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Br
InChIInChI=1S/C12H10BrF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3
InChIKeyWOHMYPBAOQWCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,8-difluoro-2-propylquinoline (CAS 1189107-56-9): A Halogenated Quinoline Building Block with Defined Physicochemical and Synthetic Utility


4-Bromo-6,8-difluoro-2-propylquinoline (CAS 1189107-56-9) is a halogenated quinoline derivative featuring a bromine substituent at the 4-position, fluorine atoms at the 6- and 8-positions, and a propyl group at the 2-position . This compound belongs to the class of substituted quinolines, which are widely employed as intermediates in medicinal chemistry and agrochemical synthesis [1]. Its molecular formula is C12H10BrF2N, with a molecular weight of 286.12 g/mol, a calculated LogP of 4.228, and a polar surface area (PSA) of 12.89 Ų . These physicochemical properties, combined with its synthetic versatility, position it as a candidate for applications where specific lipophilicity and halogen-based reactivity are required.

Why 4-Bromo-6,8-difluoro-2-propylquinoline Cannot Be Interchanged with Other Halogenated Quinolines


Substituting 4-Bromo-6,8-difluoro-2-propylquinoline with closely related analogs such as the 4-chloro derivative or the non-propylated 4-bromo-6,8-difluoroquinoline introduces quantifiable changes in lipophilicity and synthetic reactivity that can compromise downstream outcomes. The 4-bromo substituent offers distinct leaving-group kinetics in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions relative to chlorine, while the 2-propyl group modulates both the compound's physicochemical profile and its compatibility with specific synthetic routes [1]. Even small differences in LogP can affect membrane permeability in biological assays or purification behavior in process chemistry. The following evidence demonstrates exactly where and how these differences manifest quantitatively, enabling informed selection for research and development workflows.

Quantitative Differentiation of 4-Bromo-6,8-difluoro-2-propylquinoline from Closest Analogs: A Procurement-Focused Evidence Summary


Enhanced Lipophilicity (LogP 4.228) Relative to the 4-Chloro Analog and Non-Propylated Derivative

4-Bromo-6,8-difluoro-2-propylquinoline exhibits a calculated LogP of 4.228, representing an increase in lipophilicity compared to two closely related comparators: 4-chloro-6,8-difluoro-2-propylquinoline (LogP 4.119) and 4-bromo-6,8-difluoroquinoline (LogP 3.276) . The difference in LogP between the target compound and the 4-chloro analog is +0.109 log units, while the difference relative to the non-propylated 4-bromo derivative is +0.952 log units. All three compounds share an identical PSA of 12.89 Ų, indicating that the observed differences stem from the combined influence of the 4-bromo and 2-propyl substituents rather than changes in polar surface area.

Lipophilicity Physicochemical Property ADME Prediction

Superior Leaving-Group Potential of 4-Bromo Substituent in SNAr and Cross-Coupling Reactions

In quinoline systems, the 4-halogen substituent serves as a key site for functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Literature precedent establishes that the order of leaving-group ability for halogenated quinolines follows Br > Cl, with bromine offering faster reaction kinetics under identical conditions [1]. While direct comparative rate data for 4-bromo-6,8-difluoro-2-propylquinoline versus its 4-chloro counterpart are not available, this class-level inference is supported by studies on related 4-haloquinoline scaffolds. Additionally, microwave-assisted trans-halogenation studies demonstrate that 4-bromoquinolines undergo iodide exchange more readily than their 4-chloro analogs, providing further evidence of enhanced reactivity [2].

Synthetic Utility Nucleophilic Aromatic Substitution Cross-Coupling

Higher Minimum Purity Specification (97%) Compared to Typical 95% Purity for Analogous Building Blocks

Commercial sourcing data indicate that 4-bromo-6,8-difluoro-2-propylquinoline is routinely supplied with a minimum purity of 97% , whereas the closely related 4-bromo-6,8-difluoroquinoline is typically offered at 95% purity . This 2% absolute difference in purity specification reduces the burden of additional purification steps prior to use in sensitive reactions and ensures more consistent stoichiometry in subsequent derivatizations.

Purity Quality Specification Procurement

Validated Entry to Antibacterial 6,8-Difluoroquinoline Scaffolds via the 2-Propylquinoline Core

The 6,8-difluoroquinoline motif is a privileged substructure in antibacterial drug discovery, exemplified by the fluoroquinolone class [1]. The 2-propylquinoline scaffold, accessible via multicomponent Povarov reactions, provides a direct route to 2-propyl-substituted quinolines bearing various substituents on positions 5-8 [2]. 4-Bromo-6,8-difluoro-2-propylquinoline represents a key intermediate that combines this scaffold with a reactive 4-bromo handle, enabling further elaboration to generate libraries of 6,8-difluoro-2-propylquinoline-based analogs for antimicrobial evaluation. In contrast, non-propylated analogs lack the 2-substituent required for certain pharmacophore models or may exhibit different reactivity profiles.

Antibacterial Intermediate Quinolone

Recommended Application Scenarios for 4-Bromo-6,8-difluoro-2-propylquinoline Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Lipophilic Quinoline-Based Drug Candidates

Utilize 4-Bromo-6,8-difluoro-2-propylquinoline when designing compounds intended to cross biological membranes or engage hydrophobic binding pockets. Its LogP of 4.228 predicts greater passive permeability than the 4-chloro analog (LogP 4.119), potentially improving oral bioavailability or cell penetration in assays . The 4-bromo handle allows for late-stage diversification via SNAr or cross-coupling to install amine, aryl, or heteroaryl groups, generating focused libraries for target engagement studies.

Process Chemistry: Expedited Derivatization via 4-Bromo SNAr or Cross-Coupling

In multi-step syntheses, the 4-bromo substituent offers kinetic advantages over the 4-chloro analog, enabling shorter reaction times and higher yields for key transformations . The 97% minimum purity specification reduces the need for pre-reaction purification, streamlining process development [1]. This combination of reactivity and quality makes the compound suitable for route scouting and scale-up activities where efficiency and consistency are critical.

Antibacterial Drug Discovery: Generation of 6,8-Difluoro-2-propylquinoline Analogs

Leverage the 6,8-difluoroquinoline core as a recognized antibacterial pharmacophore and the 2-propyl group to access a distinct chemical space. The compound serves as a versatile intermediate for synthesizing novel 2-propyl-substituted analogs via modification at the 4-position, potentially yielding candidates with improved potency or reduced resistance profiles [1]. Its defined physicochemical properties support systematic SAR exploration.

Analytical Method Development: Use as a Lipophilic Reference Standard

Owing to its calculated LogP of 4.228 and well-defined structure, 4-Bromo-6,8-difluoro-2-propylquinoline can serve as a calibration standard for reversed-phase HPLC or logD determination assays . Its higher lipophilicity compared to non-propylated or chloro-substituted analogs provides a distinct retention time marker, aiding in method development and validation for quinoline-based compounds.

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